molecular formula C13H19N3O2 B14402679 N-(2,6-Dimethylphenyl)-N'-morpholin-4-ylurea CAS No. 88302-28-7

N-(2,6-Dimethylphenyl)-N'-morpholin-4-ylurea

Cat. No.: B14402679
CAS No.: 88302-28-7
M. Wt: 249.31 g/mol
InChI Key: ZNCCQPLTPJTYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a urea group linked to a morpholine ring and a 2,6-dimethylphenyl group. Its unique structure imparts specific chemical and physical properties that make it valuable in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea typically involves the reaction of 2,6-dimethylaniline with phosgene to form 2,6-dimethylphenyl isocyanate. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions generally include:

    Temperature: Moderate temperatures (around 25-50°C) are maintained to ensure optimal reaction rates.

    Solvent: Common solvents used include acetonitrile or dichloromethane.

    Catalysts: Catalysts are not typically required for this synthesis.

Industrial Production Methods

In industrial settings, the production of N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To handle large volumes and ensure consistent product quality.

    Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Products include N-(2,6-dimethylphenyl)-N’-morpholin-4-ylurea oxides.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific therapeutic effects.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea involves its interaction with specific molecular targets. The compound can:

    Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity.

    Modulate Receptors: It can interact with cellular receptors, altering their signaling pathways.

    Affect Cellular Processes: Through its chemical interactions, it can influence various cellular processes, including cell division and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Bupivacaine: A local anesthetic with a similar 2,6-dimethylphenyl group.

    Levobupivacaine: An enantiomer of bupivacaine with reduced cardiotoxicity.

    Ropivacaine: Another local anesthetic with a similar structure but different pharmacological properties.

Uniqueness

N-(2,6-Dimethylphenyl)-N’-morpholin-4-ylurea stands out due to its unique combination of a urea group and a morpholine ring, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

88302-28-7

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-3-morpholin-4-ylurea

InChI

InChI=1S/C13H19N3O2/c1-10-4-3-5-11(2)12(10)14-13(17)15-16-6-8-18-9-7-16/h3-5H,6-9H2,1-2H3,(H2,14,15,17)

InChI Key

ZNCCQPLTPJTYMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NN2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.